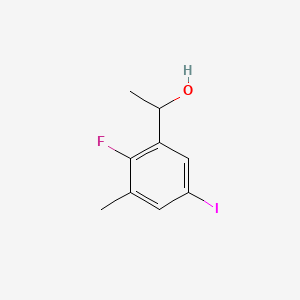
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol is an organic compound characterized by the presence of a fluoro, iodo, and methyl group attached to a benzene ring, along with an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the halogenation of 3-methylphenol to introduce the fluoro and iodo substituents, followed by the reduction of the resulting compound to form the ethanol moiety. The reaction conditions typically involve the use of halogenating agents such as iodine and fluorine sources, along with reducing agents like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the ethanol group to an alkane.
Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-(2-Fluoro-5-iodo-3-methylphenyl)acetaldehyde or 1-(2-Fluoro-5-iodo-3-methylphenyl)acetic acid.
Reduction: Formation of 1-(2-Fluoro-5-iodo-3-methylphenyl)ethane.
Substitution: Formation of 1-(2-Azido-5-iodo-3-methylphenyl)ethanol or 1-(2-Cyano-5-iodo-3-methylphenyl)ethanol.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity for certain biological targets. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol can be compared with other similar compounds, such as:
1-(2-Fluoro-3-iodo-5-methylphenyl)ethanol: Differing in the position of the fluoro and iodo groups.
1-(2-Fluoro-5-iodo-4-methylphenyl)ethanol: Differing in the position of the methyl group.
1-(2-Fluoro-5-iodo-3-methylphenyl)propanol: Differing in the length of the carbon chain attached to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H10FIO |
|---|---|
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
1-(2-fluoro-5-iodo-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10FIO/c1-5-3-7(11)4-8(6(2)12)9(5)10/h3-4,6,12H,1-2H3 |
Clave InChI |
BCQLLHHRRMBONW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1F)C(C)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















